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Compound of Interest

Compound Name: Ethyl cyanoformate

Cat. No.: B023070 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for ethyl
cyanoformate (C₄H₅NO₂), a key reagent in organic synthesis. The document details its

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable

resource for compound characterization and quality control in research and development

settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for

ethyl cyanoformate, typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Data
The ¹H NMR spectrum of ethyl cyanoformate is characterized by two distinct signals

corresponding to the ethyl group protons.
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

~4.41 Quartet (q) 2H 7.2
Methylene (-O-

CH₂-CH₃)

~1.39 Triplet (t) 3H 7.2
Methyl (-O-CH₂-

CH₃)

Data sourced from a 300 MHz spectrum in CDCl₃.[1]

¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of ethyl cyanoformate displays four signals,

corresponding to the four unique carbon environments in the molecule.

Chemical Shift (δ) ppm (Predicted) Assignment

~160-170 Ester Carbonyl (C=O)

~110-120 Nitrile (C≡N)

~60-70 Methylene (-O-CH₂-CH₃)

~10-20 Methyl (-O-CH₂-CH₃)

Note: The chemical shift values are predicted based on typical ranges for the respective

functional groups.[2][3][4]

Infrared (IR) Spectroscopy Data
Infrared spectroscopy is utilized to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of ethyl cyanoformate is

distinguished by strong absorptions corresponding to the nitrile and ester carbonyl groups.
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Wavenumber (cm⁻¹) Intensity Assignment

~2240-2260 Medium C≡N stretch (Nitrile)

~1730-1750 Strong C=O stretch (Ester)

~1000-1300 Strong C-O stretch

~2850-3000 Strong C-H stretch (Alkane)

Data represents typical absorption frequencies for the functional groups.[5]

Experimental Protocols
The following sections outline generalized yet detailed methodologies for acquiring NMR and

IR spectra of liquid samples like ethyl cyanoformate.

NMR Spectroscopy Protocol
Sample Preparation: Approximately 5-25 mg of ethyl cyanoformate is dissolved in 0.6-0.7

mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube.[6]

Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing

(δ = 0.00 ppm).

Spectrometer Setup: The NMR tube is placed in the spectrometer's magnet. The instrument

is then "locked" onto the deuterium signal of the solvent. The magnetic field is "shimmed" to

achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks.[6]

Data Acquisition: Standard acquisition parameters are set, including the number of scans

(typically 8-16 for a standard ¹H spectrum), pulse width, and acquisition time.[6] For ¹³C

NMR, a greater number of scans is usually required due to the low natural abundance of the

¹³C isotope.[3]

Data Processing: The acquired Free Induction Decay (FID) is converted into a frequency-

domain spectrum via a Fourier transform. The spectrum is then phased to ensure all peaks

are in the positive absorptive mode. The chemical shift axis is calibrated using the internal

standard (TMS) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃). Finally, the

peaks are integrated to determine the relative ratios of protons.[6]
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IR Spectroscopy Protocol
For a liquid sample such as ethyl cyanoformate, the spectrum can be obtained directly

without extensive sample preparation.

Neat Sample (Capillary Cell): A small drop of the neat liquid is placed between two salt

plates (e.g., NaCl or KBr). The plates are pressed together to form a thin capillary film. The

assembly is then placed in the spectrometer's sample holder for analysis.

Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the ATR

crystal (e.g., diamond or zinc selenide).[7] An anvil is pressed against the sample to ensure

good contact with the crystal. This technique is rapid and requires minimal sample.

Data Acquisition: A background spectrum (of air or the clean ATR crystal) is recorded first.

Then, the sample spectrum is acquired. The instrument software automatically subtracts the

background from the sample spectrum to produce the final transmittance or absorbance

spectrum.

Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like ethyl cyanoformate.
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General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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